Isomintlactone,(-)-
CAS No.: 16434-37-0
Cat. No.: VC17140353
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16434-37-0 |
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Molecular Formula | C10H14O2 |
Molecular Weight | 166.22 g/mol |
IUPAC Name | (6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one |
Standard InChI | InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9+/m0/s1 |
Standard InChI Key | VUVQBYIJRDUVHT-IMTBSYHQSA-N |
Isomeric SMILES | C[C@H]1CCC2=C(C(=O)O[C@@H]2C1)C |
Canonical SMILES | CC1CCC2=C(C(=O)OC2C1)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(-)-Isomintlactone (systematic name: (6R,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one) is a bicyclic monoterpene lactone with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . Its structure comprises a cyclohexane ring fused to a γ-lactone-bearing furan moiety, with two stereocenters at positions C6 and C7a (Figure 1) . The absolute configuration of (-)-isomintlactone is defined as 6R,7aS, distinguishing it from its enantiomer, (+)-isomintlactone (6S,7aR) .
Table 1: Key Physicochemical Properties
Synthesis and Stereochemical Control
Diastereoselective Synthesis
The first enantioselective synthesis of (-)-isomintlactone was reported by Shishido et al. (1992) via an intramolecular [3+2] cycloaddition strategy . The synthesis begins with the olefinic acetal 7, derived from (R)-pulegone, which undergoes nitrile oxide cycloaddition to form an isoxazoline intermediate. Subsequent reduction with zinc borohydride and acid-mediated lactonization yields (-)-isomintlactone with high diastereoselectivity (Scheme 1) .
Scheme 1: Key Steps in (-)-Isomintlactone Synthesis
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Nitrile Oxide Cycloaddition: Formation of isoxazoline 1 from acetal 7.
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Reduction: Zinc borohydride reduces the isoxazoline to β-hydroxy keto ester 2.
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Lactonization: Acidic treatment induces cyclization to form the γ-lactone core.
Natural Occurrence and Biological Context
Distribution in Mentha Species
(-)-Isomintlactone is a trace component in peppermint (Mentha × piperita) and related species, where it contributes to the complex aroma profile alongside menthol and menthofuran . Its concentration is significantly lower than that of its enantiomer, (+)-isomintlactone, suggesting enzymatic stereoselectivity in biosynthesis .
Analytical Characterization
Spectroscopic Data
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¹H-NMR: Key signals include a doublet for the C3 methyl group (δ 1.15 ppm) and multiplet resonances for the cyclohexane protons (δ 1.2–2.8 ppm) .
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GC-MS: Characteristic fragments at m/z 166 (M⁺), 151 (M⁺–CH₃), and 123 (M⁺–C₃H₇O) .
Chromatographic Behavior
(-)-Isomintlactone elutes later than (+)-isomintlactone in chiral GC columns due to stereochemical interactions, enabling enantiomer resolution .
Applications and Future Directions
While (-)-isomintlactone lacks well-documented commercial applications, its structural similarity to bioactive lactones suggests potential in fragrance formulation or medicinal chemistry. Further studies should explore:
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Biosynthetic Pathways: Elucidating enzymes responsible for stereoselective lactonization.
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Pharmacological Screening: Assessing antimicrobial or anti-inflammatory activity.
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Synthetic Optimization: Developing catalytic asymmetric routes for scalable production.
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